![molecular formula C11H19NO4 B2686820 3-(((Tert-butoxycarbonyl)amino)methyl)cyclobutanecarboxylic acid CAS No. 1427319-48-9](/img/structure/B2686820.png)
3-(((Tert-butoxycarbonyl)amino)methyl)cyclobutanecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-(((Tert-butoxycarbonyl)amino)methyl)cyclobutanecarboxylic acid” is a compound with the CAS Number: 2248372-39-4 . It has a molecular weight of 229.28 . The IUPAC name for this compound is 3-(((tert-butoxycarbonyl)amino)methyl)cyclobutanecarboxylic acid .
Synthesis Analysis
The synthesis of a similar compound, a non-proteinogenic constrained delta amino acid containing a cyclobutane ring, was achieved in seven steps, with the key reaction being a base induced intramolecular nucleophilic substitution .Molecular Structure Analysis
The InChI code for this compound is 1S/C11H19NO4/c1-10(2,3)16-9(15)12-7-5-11(4,6-7)8(13)14/h7H,5-6H2,1-4H3,(H,12,15)(H,13,14) .Scientific Research Applications
Peptidomimetics and Drug Design
Conformationally restricted amino acids like “3-(((Tert-butoxycarbonyl)amino)methyl)cyclobutanecarboxylic acid” are important components in peptidomimetics and drug design . They are used to mimic bioactive peptides and display enhanced pharmacological properties, such as increased bioavailability and metabolic stability .
Synthesis of Constrained Amino Acids
This compound is used in the synthesis of a novel, non-proteinogenic constrained delta amino acid containing a cyclobutane ring . The synthesis of the target amino acid was achieved in seven steps, with the key reaction being a base induced intramolecular nucleophilic substitution .
Preparation of Dipeptides
A small library of dipeptides was prepared through the coupling of “3-(((Tert-butoxycarbonyl)amino)methyl)cyclobutanecarboxylic acid” with proteinogenic amino acids . This shows its potential in peptide synthesis.
Ionic Liquids for Dipeptide Synthesis
The tert-butyloxycarbonyl-protected amino acid ionic liquids derived from this compound were used as the starting materials in dipeptide synthesis with commonly used coupling reagents . This expands the applicability of amino acid ionic liquids (AAILs) in organic synthesis .
Protein Assembly
This compound can be used as a reactant for protein assembly . This is crucial in the field of biochemistry and molecular biology where the assembly of proteins plays a key role.
Synthesis of Gramicidin S Cyclic Analogs
It can be used in the solid phase synthesis of gramicidin S cyclic analogs . These analogs have antibiotic and hemolytic activities, making this compound valuable in the development of new antibiotics.
Synthesis of HCV Protease Inhibitor Modified Analogs
This compound can be used in the synthesis of HCV protease inhibitor modified analogs . This has potential applications in the treatment of Hepatitis C.
Synthesis of Peptidic V1a Receptor Agonists
It can be used in the solid phase synthesis of peptidic V1a receptor agonists . These agonists have potential therapeutic applications in various diseases.
Safety and Hazards
Mechanism of Action
Target of Action
It’s known that similar compounds are often used in the synthesis of peptides and peptidomimetics , suggesting that it may interact with various proteins or enzymes in the body.
Mode of Action
It’s known that the compound contains a tert-butoxycarbonyl (boc) group, which is commonly used in organic chemistry as a protective group for amines . The Boc group can be removed under acidic conditions, revealing the amine group that can then interact with its targets .
Biochemical Pathways
Given its structure and the presence of the boc group, it’s plausible that it could be involved in the synthesis or modification of proteins or peptides .
Pharmacokinetics
The presence of the boc group might influence its bioavailability, as boc groups are known to enhance the lipophilicity of compounds, which can improve cellular absorption .
Result of Action
Given its potential role in peptide synthesis or modification, it could potentially influence protein function and cellular processes .
Action Environment
Environmental factors such as pH could influence the action, efficacy, and stability of 3-(((Tert-butoxycarbonyl)amino)methyl)cyclobutanecarboxylic acid. For instance, the Boc group can be removed under acidic conditions, which would alter the compound’s structure and potentially its interactions with targets .
properties
IUPAC Name |
3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]cyclobutane-1-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO4/c1-11(2,3)16-10(15)12-6-7-4-8(5-7)9(13)14/h7-8H,4-6H2,1-3H3,(H,12,15)(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBZXLLZSQJEBME-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CC(C1)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201139476 |
Source
|
Record name | cis-3-[[[(1,1-Dimethylethoxy)carbonyl]amino]methyl]cyclobutanecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201139476 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(((Tert-butoxycarbonyl)amino)methyl)cyclobutanecarboxylic acid | |
CAS RN |
1427319-48-9 |
Source
|
Record name | cis-3-[[[(1,1-Dimethylethoxy)carbonyl]amino]methyl]cyclobutanecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201139476 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.